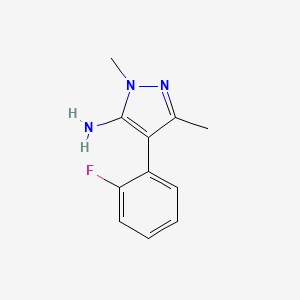
1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a methoxy-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxy-3-methylbenzyl chloride with diazomethane to form the cyclopropane ring. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxy-methylphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
- 1-(3-Methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid
- 1-(4-Methoxy-3-methylphenyl)-1-propanone
Comparison: 1-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications .
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-8-7-9(3-4-10(8)15-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
MBSAMXWFQMZRNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2(CC2)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


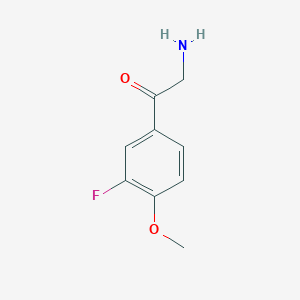
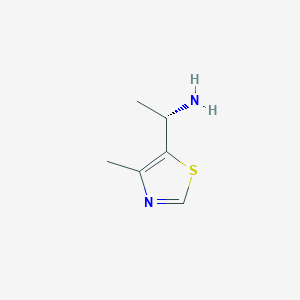
![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
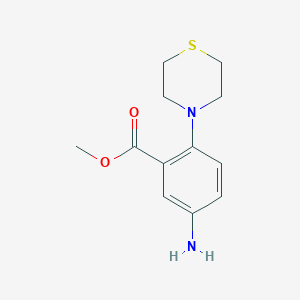
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
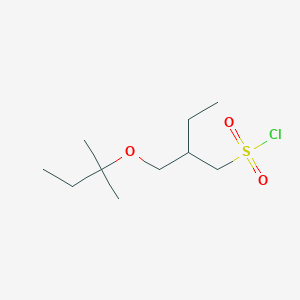
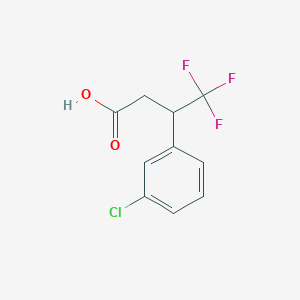
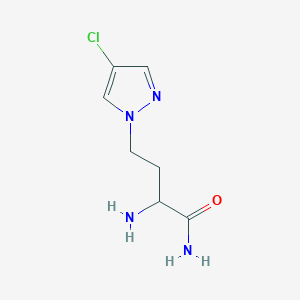

![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
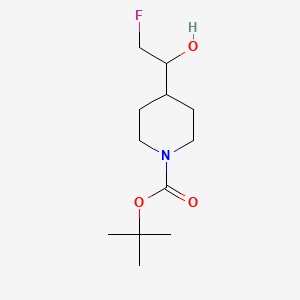
![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)
![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)
